3-Ethylmethcathinone hydrochloride

Vue d'ensemble

Description

3-Ethylmethcathinone hydrochloride is a synthetic stimulant belonging to the cathinone class of chemicals. It is structurally related to amphetamines and phenethylamines, and is known for its potential stimulant and entactogen effects. This compound has been studied primarily for forensic and toxicological purposes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylmethcathinone hydrochloride typically involves the reaction of 3-ethylphenylacetone with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride. The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reductive amination techniques, followed by purification and crystallization to obtain the hydrochloride salt .

Analyse Des Réactions Chimiques

Acidic Conditions

Exposure to acidic environments induces decomposition into two primary products:

-

Precursor 4 (1-phenyl-1,2-propanedione derivative)

-

3’,4’-Methylenedioxyphenyl-1,2-propanedione

This degradation is accelerated at elevated temperatures and mirrors behavior observed in structurally related cathinones .

Alkaline Conditions

Under basic conditions, decomposition becomes more complex, yielding multiple unidentified byproducts. GC-MS analyses suggest fragmentation of the amine and ketone groups, though specific structures remain uncharacterized .

Thermal Stability

Heating solid 3-ethylmethcathinone hydrochloride (>100°C) replicates acidic decomposition pathways, producing the same propanedione derivatives. Pyrolysis studies indicate potential formation of toxic volatiles, though these are not yet fully cataloged .

Ketone Group

The propan-1-one moiety participates in classical ketone reactions:

-

Reduction : Likely reducible to a secondary alcohol (e.g., 3-ethylmethcathinol) using agents like sodium borohydride or lithium aluminum hydride.

-

Nucleophilic Addition : Susceptible to Grignard or organometallic reagents, though no experimental data exists for this compound.

Amine Group

The methylamino group undergoes reactions typical of secondary amines:

-

Salt Formation : Reacts with acids to form stable hydrochlorides (as in the parent compound) .

-

Alkylation/Acylation : Potential for substitution with alkyl halides or acyl chlorides, though specific examples are undocumented.

Synthetic Reversibility

Applications De Recherche Scientifique

Analytical Chemistry

3-EMC serves as a reference standard in analytical chemistry, particularly in the identification and quantification of synthetic cathinones. Its unique chemical properties allow researchers to develop reliable detection methods for these substances in various matrices, including biological samples.

Neuropharmacology

Research has indicated that 3-EMC interacts with neurotransmitter systems, making it a subject of interest in neuropharmacological studies. Investigations focus on its stimulant effects and potential neurotoxicity, contributing to a better understanding of the safety and efficacy of similar compounds .

Forensic Science

In forensic settings, 3-EMC is utilized for developing detection methods for synthetic drugs. Its presence in illicit drug markets necessitates robust analytical techniques to identify and quantify this compound in seized materials or biological samples .

Antimicrobial Research

Emerging studies suggest that compounds derived from the cathinone family may exhibit antimicrobial properties against multidrug-resistant bacteria. Although specific research on 3-EMC's antimicrobial effects is limited, its structural relatives have shown promise in combating antibiotic resistance .

Table 1: Summary of Research Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Analytical Chemistry | Reference standard for synthetic cathinones | Facilitates detection in biological matrices |

| Neuropharmacology | Study of stimulant effects and neurotoxicity | Similar action to known stimulants |

| Forensic Science | Development of detection methods | Essential for analyzing illicit drug samples |

| Antimicrobial Research | Investigation into potential antimicrobial properties | Related compounds show efficacy against bacteria |

Table 2: Comparative Analysis of Cathinones

| Compound Name | Stimulant Effects | Neurotoxicity Potential | Antimicrobial Activity |

|---|---|---|---|

| 3-Ethylmethcathinone | High | Moderate | Limited |

| Mephedrone (4-MMC) | High | High | Some |

| Methamphetamine | Very High | Very High | None |

Case Study 1: Forensic Detection Methods

A study conducted on urine samples from suspected drug users highlighted the effectiveness of liquid chromatography-tandem mass spectrometry (LC-MS/MS) in detecting 3-EMC alongside other synthetic cathinones. The method demonstrated high sensitivity and specificity, making it a valuable tool for forensic laboratories .

Case Study 2: Neuropharmacological Effects

Research examining the effects of various N-ethyl-substituted cathinones, including 3-EMC, found that these compounds significantly inhibited dopamine uptake in vitro. This inhibition correlates with increased psychostimulant activity observed in animal models, emphasizing the need for further investigation into their safety profiles .

Mécanisme D'action

The mechanism of action of 3-Ethylmethcathinone hydrochloride involves the inhibition of monoamine transporters, leading to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft. This results in enhanced stimulation and euphoria. The compound primarily targets the dopamine transporter, similar to other cathinones .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methylmethcathinone: Known for its stimulant and entactogen effects, commonly found in products marketed as bath salts.

3-Methylmethcathinone: Another synthetic cathinone with similar stimulant properties.

Methylenedioxypyrovalerone (MDPV): A potent stimulant with a high potential for abuse.

Uniqueness

3-Ethylmethcathinone hydrochloride is unique due to its specific ethyl substitution on the phenyl ring, which may influence its pharmacological profile and potency compared to other cathinones. Its structural similarity to both amphetamines and cathinones makes it a compound of interest in forensic and toxicological studies .

Activité Biologique

3-Ethylmethcathinone hydrochloride (3-EMC) is a synthetic cathinone, a class of substances known for their psychoactive effects. This compound is structurally related to methcathinone and other cathinones, which are derived from the khat plant. The biological activity of 3-EMC has garnered interest due to its potential effects on the central nervous system (CNS) and its implications for public health and safety. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, toxicological findings, and case studies.

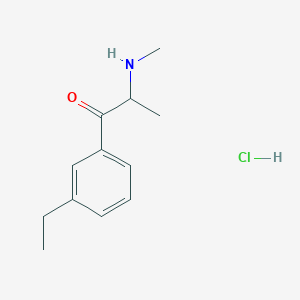

Chemical Structure and Properties

This compound is characterized by its chemical structure, which includes an ethyl group attached to the methcathinone backbone. The molecular formula is CHClN, and its structure can be represented as follows:

Pharmacological Effects

3-EMC exhibits stimulant properties similar to other cathinones. Research indicates that it acts primarily as a monoamine transporter inhibitor , affecting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, contributing to its stimulant effects.

Table 1: Summary of Pharmacological Effects

| Effect | Mechanism |

|---|---|

| Increased Dopamine Levels | Inhibition of dopamine transporter (DAT) |

| Increased Norepinephrine | Inhibition of norepinephrine transporter (NET) |

| Increased Serotonin Levels | Inhibition of serotonin transporter (SERT) |

Toxicological Findings

The toxicological profile of 3-EMC has been investigated in various studies. It has been associated with several adverse effects, including:

- Cardiovascular Issues : Tachycardia, hypertension, and vasoconstriction.

- Neurological Symptoms : Agitation, anxiety, hallucinations, and seizures.

- Gastrointestinal Distress : Nausea and vomiting.

Case reports highlight the severe consequences of 3-EMC use, often exacerbated when combined with other substances.

Case Study Summary

- Case Report 1 : A 28-year-old male presented with severe agitation and tachycardia after using 3-EMC in combination with alcohol. He exhibited elevated blood pressure (180/110 mmHg) and required sedation for management.

- Case Report 2 : A 35-year-old female experienced seizures and hyperthermia after ingesting 3-EMC alone. She was treated for acute sympathomimetic toxicity.

Dependence Potential

Research indicates that 3-EMC may have a potential for dependence similar to other stimulants. Animal studies have shown that repeated administration can lead to conditioned place preference, suggesting rewarding effects that could contribute to abuse liability.

Propriétés

IUPAC Name |

1-(3-ethylphenyl)-2-(methylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-4-10-6-5-7-11(8-10)12(14)9(2)13-3;/h5-9,13H,4H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPFBCCXDQICHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C(=O)C(C)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201348015 | |

| Record name | 3-Ethylmethcathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201348015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2446466-60-8 | |

| Record name | 3-Ethylmethcathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201348015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.